Ammonium carbonate

描述

Ammonium carbonate is a chemical compound with the formula (NH₄)₂CO₃. It is an ammonium salt of carbonic acid and is composed of ammonium cations (NH₄⁺) and carbonate anions (CO₃²⁻). This compound is commonly known as baker’s ammonia due to its historical use in baking. It appears as a white crystalline or granular solid with a strong odor of ammonia. This compound readily decomposes into ammonia and carbon dioxide upon heating, making it useful as a leavening agent and in the production of smelling salts .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium carbonate is typically prepared through a two-step process:

Formation of Ammonium Bicarbonate: Carbon dioxide reacts with ammonia in the presence of water to form ammonium bicarbonate: [ \text{CO}_2 + \text{NH}_3 + \text{H}_2\text{O} \rightarrow \text{NH}_4\text{HCO}_3 ]

Formation of this compound: Ammonium bicarbonate further reacts with ammonia to yield this compound: [ \text{NH}_4\text{HCO}_3 + \text{NH}_3 \rightarrow (\text{NH}_4)_2\text{CO}_3 ]

Industrial Production Methods: In industrial settings, this compound is produced by combining carbon dioxide and aqueous ammonia. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product. The process involves the following steps:

Raw Material Preparation: Industrial-grade ammonia and carbon dioxide are used as raw materials.

Reaction Process: Ammonia is added to a reaction vessel, and carbon dioxide is introduced under controlled temperature and pressure conditions.

Post-Treatment: The resulting this compound is filtered, crystallized, and dried to obtain the final product

化学反应分析

Types of Reactions: Ammonium carbonate undergoes various chemical reactions, including:

Decomposition: this compound decomposes into ammonium bicarbonate and ammonia, which further decomposes into carbon dioxide, water, and ammonia: [ (\text{NH}_4)_2\text{CO}_3 \rightarrow \text{NH}_4\text{HCO}_3 + \text{NH}_3 ] [ \text{NH}_4\text{HCO}_3 \rightarrow \text{H}_2\text{O} + \text{CO}_2 + \text{NH}_3 ]

Common Reagents and Conditions:

Heat: Decomposition reactions are typically induced by heating.

Acids: this compound reacts with acids to produce carbon dioxide, water, and the corresponding ammonium salt.

Major Products:

- Ammonia (NH₃)

- Carbon Dioxide (CO₂)

- Water (H₂O)

- Ammonium Salts (depending on the acid used) .

科学研究应用

Industrial Applications

1.1 Fertilizer Production

Ammonium carbonate is primarily used as a nitrogen source in fertilizers. Its high nitrogen content allows for rapid nitrogen supply to plants, enhancing growth and yield. It is particularly effective in alkaline soils where it can help improve soil fertility.

1.2 Food Industry

In the food sector, this compound serves as a leavening agent in baking, where it produces carbon dioxide when heated, contributing to the rising of dough. It is also utilized as a fermentation accelerator in wine manufacturing, promoting yeast activity during fermentation processes .

1.3 Textile and Dyeing Industry

this compound acts as a mordant in dyeing processes, helping fix dyes onto fabrics. This application is crucial for achieving vibrant colors and improving colorfastness in textiles .

1.4 Pharmaceuticals

In pharmaceuticals, this compound is used as an expectorant and in formulations that require ammonia release. It also serves as a reagent in analytical chemistry for various chemical reactions .

1.5 Electrochemical Processing

Recent studies have highlighted the use of this compound solutions in electrochemical technologies for processing heavy alloy waste. These solutions facilitate the recovery of valuable metals like tungsten from waste materials, enhancing environmental safety by reducing acid use in extraction processes .

Environmental Applications

2.1 Carbon Dioxide Sequestration

this compound has been investigated for its role in carbon capture and storage technologies. It reacts with carbon dioxide to form stable carbonates, which can be utilized in various industrial processes, potentially mitigating greenhouse gas emissions .

2.2 Waste Treatment

The compound is also employed in treating wastewater and managing solid waste through its ability to precipitate heavy metals and other contaminants, thus aiding in environmental remediation efforts .

Case Study 1: Electrochemical Recovery of Tungsten

A study conducted on the electrochemical processing of tungsten alloy waste using this compound solutions demonstrated significant improvements in recovery rates and purity of tungsten products. The research indicated that using alternating current with this compound solutions could achieve up to 100% current efficiency in tungsten recovery .

Case Study 2: Carbon Capture Technology

Research into the application of this compound for carbon dioxide sequestration revealed that it effectively captures CO2 from industrial emissions. The process involves reacting magnesium sulfate-rich solutions with this compound, leading to the formation of stable magnesium carbonates, which can be stored or utilized further .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Fertilizer | Nitrogen source for plants | Enhances growth and soil fertility |

| Food Industry | Leavening agent in baking | Produces carbon dioxide for dough rising |

| Textile Industry | Mordant for dyeing | Improves colorfastness |

| Pharmaceuticals | Expectorant and ammonia source | Aids respiratory treatments |

| Environmental | Carbon capture technology | Reduces greenhouse gas emissions |

作用机制

Ammonium carbonate exerts its effects primarily through the release of ammonia and carbon dioxide upon decomposition. The ammonia produced acts as an irritant, stimulating the respiratory system and causing an increase in respiratory rate. This property makes it useful in smelling salts, which are used to revive individuals who have fainted. Additionally, the release of carbon dioxide contributes to its leavening action in baking .

相似化合物的比较

- Ammonium Bicarbonate (NH₄HCO₃): Similar in composition but decomposes at a lower temperature.

- Ammonium Carbamate (NH₂COONH₄): Used in the production of urea and has different decomposition properties.

- Sodium Carbonate (Na₂CO₃): Commonly known as soda ash, used in glass manufacturing and as a water softener.

- Potassium Carbonate (K₂CO₃): Used in the production of soap and glass.

Uniqueness: Ammonium carbonate is unique due to its ability to decompose readily into ammonia and carbon dioxide, making it particularly useful as a leavening agent and in the production of smelling salts. Its decomposition properties also make it valuable in various industrial applications .

生物活性

Ammonium carbonate, a white crystalline salt with the formula , has garnered interest in various fields due to its biological activities and applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

This compound is composed of ammonium bicarbonate and dithis compound, which can influence its behavior in biological systems. The compound dissociates in solution to release ammonium ions () and carbonate ions (), both of which play significant roles in physiological processes.

- Ammonium Ions : These ions are involved in the nitrogen cycle and can affect neurotransmitter synthesis through their role in amino acid metabolism.

- Carbonate Ions : They act as buffers in biological systems, maintaining pH balance and participating in metabolic pathways.

Toxicological Studies

Research has demonstrated varying effects of this compound on different biological systems. Notably, a series of toxicological studies have been conducted:

- Short-term Studies on Rats : In a study involving weanling Holbrook rats, a diet containing 5% this compound resulted in depressed growth and elevated blood urea nitrogen (BUN) levels, indicating potential renal stress .

- Long-term Effects on Rabbits : Chinchilla rabbits administered 0.1-0.2 g/kg of this compound over 5 to 26 months exhibited parathyroid hypertrophy but no significant adverse effects on overall health .

Genotoxicity and Carcinogenicity

This compound has been assessed for its genotoxic potential. In vitro studies using bacterial strains (Salmonella typhimurium and Escherichia coli) showed no significant mutagenic effects . Additionally, an Ames test indicated that this compound did not induce gene mutations under various conditions.

1. Environmental Applications

This compound has been explored for its effectiveness in enhancing hydrocarbon production from gas condensate fields. Experimental studies revealed that treatment with this compound solutions improved the permeability of core samples by approximately 18%, facilitating the extraction of hydrocarbons .

| Parameter | Initial Value | Post-Treatment Value | Percentage Change |

|---|---|---|---|

| Permeability | X | X + 18% | +18% |

| Carbonate Content | Y | Y - 47% | -47% |

2. Wood Treatment

A study investigated the post-treatment effects of this compound on phenolic resin-treated wood (Endospermum diadenum). The results indicated a significant reduction in formaldehyde emissions, suggesting that this compound can enhance the environmental safety profile of wood products .

属性

CAS 编号 |

10361-29-2 |

|---|---|

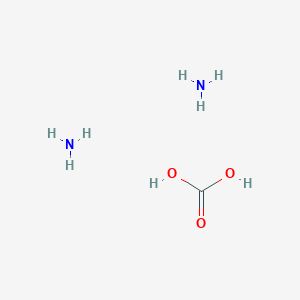

分子式 |

CH5NO3 |

分子量 |

79.056 g/mol |

IUPAC 名称 |

azane;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |

InChI 键 |

ATRRKUHOCOJYRX-UHFFFAOYSA-N |

杂质 |

Ammonium carbamate is an impurity of commercial ammonium carbonate. |

SMILES |

C(=O)([O-])[O-].[NH4+].[NH4+] |

规范 SMILES |

C(=O)(O)O.N |

颜色/形态 |

Colorless crystalline powder Colorless, hard, translucent, crystal masses, white cubes or powde |

密度 |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink |

熔点 |

58 °C (decomposes) |

Key on ui other cas no. |

10361-29-2 |

物理描述 |

Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing. Liquid; Dry Powder White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide Colorless crystals or white powder with strong ammonia odor; [CAMEO] |

Pictograms |

Irritant |

相关CAS编号 |

10361-29-2 |

溶解度 |

Soluble in water 100g/100 g water at 15 °C Slowly soluble in 4 parts wate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some interesting applications of ammonium carbonate in pest control?

A1: this compound shows promise as an attractant for certain insect pests, offering a potential alternative to traditional insecticides. Research suggests that it is more effective than traditional lures, such as the Trece Supercharger, in attracting walnut husk flies. [] This opens up possibilities for developing attract-and-kill devices that could offer a more sustainable and environmentally friendly approach to pest management. []

Q2: Can this compound be used to modify materials?

A2: Yes, this compound can be used to modify the surface properties of materials. For example, it was used in conjunction with low-temperature plasma treatment to modify polyvinylidene fluoride (PVDF) membranes. [] This treatment increased the surface roughness and hydrophilicity of the membrane, potentially improving its performance in applications such as membrane bioreactors. []

Q3: How is this compound used in the synthesis of lithium carbonate?

A3: this compound can act as a precipitant in the preparation of lithium carbonate from lithium-bearing sulfate solutions. This method offers an alternative to the conventional sodium carbonate precipitation method and allows for the recovery of valuable byproducts like ammonium sulfate. [] This approach has the potential to reduce production costs and offer a more sustainable production route. []

Q4: How stable is this compound in solution, and what factors affect its stability?

A5: this compound solutions are known to be unstable and decompose over time, producing ammonia and carbon dioxide. [] This decomposition is accelerated by factors such as heat, exposure to air, and the presence of certain solvents like acetone. [] When mixed with acetone, this compound solutions were found to produce amminic and pyrimidinic compounds within days. []

Q5: Does this compound possess any catalytic activity?

A7: While not a traditional catalyst, this compound can influence reaction rates. For example, it showed significant catalytic activity in accelerating the dyestuff formation rate in oxidative hair dyes, particularly in the initial stages of the process. []

Q6: Can this compound be used in NOx reduction processes?

A8: Yes, this compound shows potential as a NOx reducing agent in combustion processes. Research indicates that it can achieve significant NOx reduction (up to 78%) at temperatures around 1025°C. [] This suggests its potential applicability in controlling NOx emissions from various combustion sources. []

Q7: Have there been any computational studies on this compound?

A7: While the provided research focuses primarily on experimental aspects, computational chemistry could offer valuable insights into this compound's properties and reactivity. For example, molecular dynamics simulations could be used to study the decomposition of this compound in various solvents or to investigate its interactions with different materials at a molecular level.

Q8: How does the structure of this compound relate to its activity as an insect attractant?

A10: While the provided research doesn't explicitly address SAR for this compound, it highlights the importance of the ammonium moiety in attracting certain insects. [, ] Further research comparing the attractancy of different ammonium salts with varying counterions could provide valuable insights into the structural features crucial for attracting specific insect species.

Q9: How can the stability of this compound solutions be improved?

A9: While not directly addressed in the provided research, strategies to improve the stability of this compound solutions could involve storing them at low temperatures, in airtight containers, and avoiding contact with air and moisture.

Q10: What are some alternatives to this compound in specific applications?

A10: The choice of alternatives depends on the specific application. For example:

- Leaching Agent: Sodium carbonate or sodium bicarbonate could be alternatives in leaching applications. [, , ]

- Insect Attractant: Other ammonium salts, such as ammonium acetate or ammonium chloride, have shown potential as insect attractants. [, ]

- NOx Reduction: Ammonia (NH3) is a commonly used reducing agent in SNCR processes and could be considered. []

Q11: How can this compound be managed responsibly to minimize environmental impact?

A11: Responsible management includes:

Q12: What are some valuable resources for researchers working with this compound?

A12: Useful resources include:

Q13: How has the use of this compound evolved over time?

A13: this compound has a long history of use, dating back centuries. It was traditionally used as a leavening agent in baking and continues to find applications in various fields, including:

Q14: What are some examples of cross-disciplinary applications of this compound?

A14: this compound's diverse properties make it relevant across various disciplines:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。